molecular formula C24H38O4 B1253842 Unii-N6B5U76kaa

Unii-N6B5U76kaa

Cat. No. B1253842
M. Wt: 390.6 g/mol
InChI Key: KNVADAPHVNKTEP-VKBRWASDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7beta-hydroxy-3-oxo-5alpha-cholan-24-oic acid is a bile acid that is 5alpha-cholan-24-oic acid carrying an oxo group at position 3 and a hydroxy group at position 7beta. It is a bile acid, a 3-oxo-5alpha-steroid, a 7beta-hydroxy steroid and a member of 5alpha-cholanic acids.

Scientific Research Applications

Nanoparticle Synthesis

  • Liquid-Phase Syntheses of Inorganic Nanoparticles : This research highlights the significance of developing novel materials, like inorganic nanoparticles, in chemical research. It emphasizes the role of such advancements in various industries, including electronics, where new materials have revolutionized technology from vacuum tubes to miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).

Thin Film Research

  • UNx Thin Films Study : This study focuses on the preparation of thin films of UN and U2N3 by reactive DC sputtering in a nitrogen-containing atmosphere. The research provides insights into the itinerant character of the 5f-electronic states in these films (Black et al., 2001).
  • Thin Layers in Actinide Research : This paper discusses the synthesis and surface spectroscopy studies of thin films of actinides and actinide compounds. It explores the deviations in alloy film and target composition, which are essential for stoichiometric film replicates (Gouder, 1998).

Educational Transformation

  • Educational Programs for Translating Research : The paper describes the role of the National Collegiate Inventors and Innovators Alliance (NCIIA) in developing and funding experiential learning in STEM innovation, invention, and entrepreneurship. This initiative aims to translate scientific research into practical innovations (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Nanostructures in Diagnostics

  • Nanostructures in Biodiagnostics : This research highlights the use of nanomaterials in molecular diagnostics, particularly in assays for gases, metal ions, and biomarkers for diseases. It emphasizes the role of chemists in designing new materials for diagnostic assays (Rosi & Mirkin, 2005).

Protein Research and Databases

  • The Universal Protein Resource (UniProt) : UniProt supports biological research by maintaining a comprehensive protein sequence knowledgebase. It's a crucial resource for the scientific community, offering extensive cross-references and querying interfaces (The UniProt Consortium, 2009).

Nanosatellite Program

  • University Nanosat Program : This program focuses on flying student-built nanosatellites on the space shuttle. It emphasizes training the next generation of aerospace professionals and infusing aerospace institutions with advanced technologies (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

properties

Product Name

Unii-N6B5U76kaa

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

(4R)-4-[(5S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17-,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

KNVADAPHVNKTEP-VKBRWASDSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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